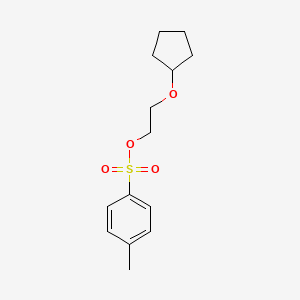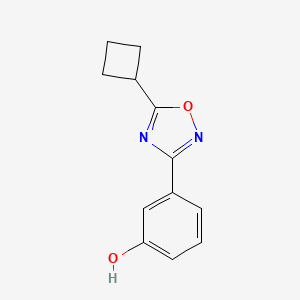
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration. One common method is the reaction of amidoximes with carboxylic acids in the presence of a dehydrating agent such as N,N’-dimethylacetamide . This one-pot synthesis method allows for the efficient production of 1,2,4-oxadiazoles with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反応の分析
Types of Reactions
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. Additionally, its phenol group can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
Uniqueness
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group enhances its stability and potential biological activity compared to other oxadiazole derivatives.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-2-5-9(7-10)11-13-12(16-14-11)8-3-1-4-8/h2,5-8,15H,1,3-4H2 |
InChIキー |
WLYVPVHRPPUAIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)


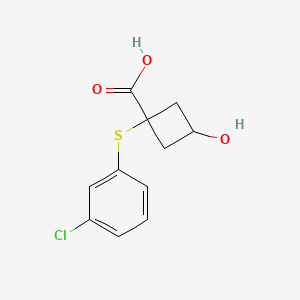
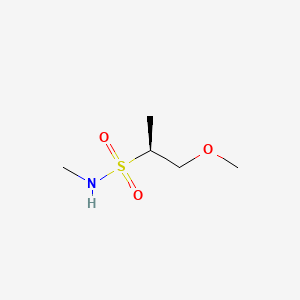
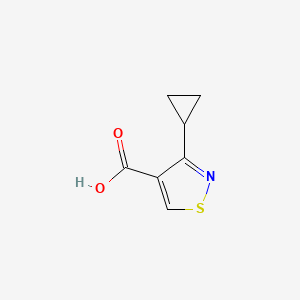
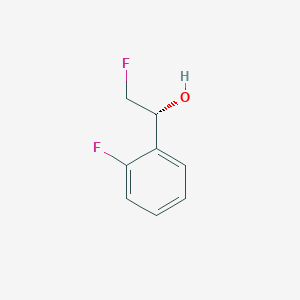
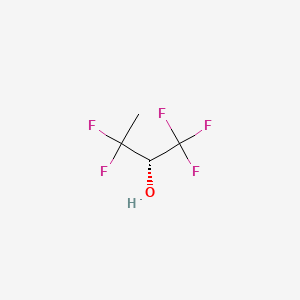

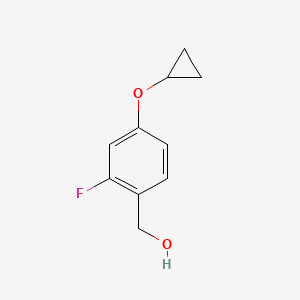
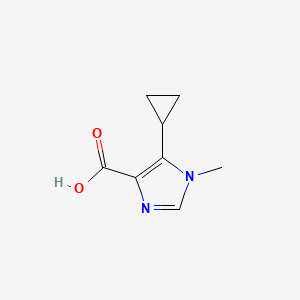
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

